molecular formula C15H20O5 B14296408 Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate CAS No. 116097-04-2

Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate

Cat. No.: B14296408
CAS No.: 116097-04-2
M. Wt: 280.32 g/mol
InChI Key: GUZHTDGXIMPAHY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxybutanoyl group, and methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the hydroxybutanoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutanoyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutanoyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The hydroxybutanoyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-hydroxybutanoyl)-3-methoxybenzoate
  • Ethyl 4-(3-hydroxybutanoyl)-5-methylbenzoate
  • Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-ethylbenzoate

Uniqueness

Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

116097-04-2

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate

InChI

InChI=1S/C15H20O5/c1-5-20-15(18)11-6-9(2)14(13(8-11)19-4)12(17)7-10(3)16/h6,8,10,16H,5,7H2,1-4H3

InChI Key

GUZHTDGXIMPAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)CC(C)O)OC

Origin of Product

United States

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